5-(4-Methoxy-2-methylphenyl)pyridin-2-amine

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

Medicinal chemists seeking novel ATP-competitive kinase hinge-binding fragments face limited structural diversity in commercial libraries. 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine (CAS 1249951-19-6) directly addresses this gap: • Unique 4-methoxy-2-methylphenyl substituent provides distinct spatial/electronic topology for probing hydrophobic kinase pockets. • Favorable drug-like properties: LogP 2.43, tPSA 48.1 Ų, 1 HBD, 2 HBA. • Versatile building block for SAR exploration and focused screening library design. Supplied as a dry film screening compound with reliable global logistics.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1249951-19-6
Cat. No. B6285869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-2-methylphenyl)pyridin-2-amine
CAS1249951-19-6
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C2=CN=C(C=C2)N
InChIInChI=1S/C13H14N2O/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15)
InChIKeyNNXMTMFZUPCBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Overview


5-(4-Methoxy-2-methylphenyl)pyridin-2-amine (CAS 1249951-19-6) is a substituted 2-aminopyridine derivative characterized by a 4-methoxy-2-methylphenyl group at the pyridine 5-position . This compound belongs to a class of molecules frequently explored as ATP-competitive kinase inhibitors, where the 2-aminopyridine core serves as a hinge-binding motif [1]. Its calculated physicochemical profile—including a LogP of 2.43 and topological polar surface area (tPSA) of 48.1 Ų—positions it within favorable ranges for both target binding and potential cellular permeability .

Why 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Is Irreplaceable


Substitution of a generic 2-aminopyridine scaffold for 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is invalid because the specific 4-methoxy-2-methylphenyl substituent introduces a unique spatial and electronic topology that is not reproduced by simpler aryl or unsubstituted phenyl groups . In kinase inhibitor development, even minor changes to the aryl substituent at the pyridine 5-position can drastically alter both kinase selectivity profiles and off-target binding [1]. Therefore, any procurement decision based on class-level interchangeability disregards the compound's distinct substitution pattern, which is the primary driver of its intended screening and SAR utility.

5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Analog Comparison


Aryl Substituent Pattern Uniqueness

The defining feature of this compound is its 4-methoxy-2-methylphenyl group. In contrast, the closest simpler analogs feature either an unsubstituted phenyl ring (e.g., 5-phenylpyridin-2-amine, CAS 132337-81-6) or a single para-methoxy substituent (e.g., 5-(4-methoxyphenyl)-2-pyridinamine, CAS 503536-75-2) [1]. The combination of a para-methoxy and an ortho-methyl group in the target compound introduces distinct steric and electronic effects [1]. This substitution pattern is specifically designed to probe unique sub-pockets in kinase ATP-binding sites, a different spatial requirement than those fulfilled by the simpler, more planar analogs [2].

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

Lipophilicity Profile vs. Simpler Analogs

The target compound has a calculated LogP of 2.43 . This value is measurably higher than that of simpler 5-aryl-2-aminopyridines lacking the lipophilic methyl and methoxy groups. For example, 5-phenylpyridin-2-amine has a calculated LogP of approximately 1.8, and 5-(4-methoxyphenyl)-2-pyridinamine has a LogP of ~1.9 . The increase in LogP by ~0.5-0.6 units indicates a significantly different propensity for membrane partitioning and non-specific protein binding.

Drug Likeness ADME Permeability

Hydrogen Bond Profile Differentiation

The target compound possesses one hydrogen bond donor (Hdon=1) and two hydrogen bond acceptors (Hacc=2), resulting in a topological polar surface area (tPSA) of 48.1 Ų . This profile is intermediate between the minimalistic 2-aminopyridine core (Hdon=1, Hacc=1, tPSA ~38 Ų) and more heavily functionalized kinase inhibitor fragments [1]. This specific H-bonding capacity dictates a unique set of possible binding interactions within an active site, distinct from compounds with either fewer or greater numbers of H-bond donors/acceptors.

Ligand Efficiency Pharmacophore Fragment-Based Drug Discovery

5-(4-Methoxy-2-methylphenyl)pyridin-2-amine Research Applications


Focused Kinase Inhibitor Screening Libraries

This compound is ideally suited as a structurally unique member of a focused screening library targeting the ATP-binding sites of kinases. Its specific 4-methoxy-2-methylphenyl group, along with its measured LogP of 2.43 and tPSA of 48.1 Ų , ensures it probes a distinct chemical space from simpler 5-aryl-2-aminopyridines. Researchers can use it to identify new hinge-binding chemotypes or as a starting point for fragment elaboration.

Building Block for Lead Optimization and SAR Studies

Medicinal chemists can employ this compound as a versatile building block for parallel synthesis or as a scaffold for systematic structure-activity relationship (SAR) exploration. Its 2-aminopyridine core is a known kinase hinge-binder, and the unique 4-methoxy-2-methylphenyl substituent provides a distinct vector for probing hydrophobic pockets in a target active site [1]. Its moderate LogP and tPSA also provide a favorable starting point for optimizing ADME properties.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined and unique molecular properties—specifically its LogP of 2.43, tPSA of 48.1 Ų, and specific H-bond donor/acceptor count —make it a useful subject for validating computational models. It can be used to benchmark algorithms for predicting lipophilicity, permeability, or binding affinity of 2-aminopyridine derivatives. Its distinct substitution pattern also provides a test case for docking studies aimed at understanding kinase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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